molecular formula C21H21N3O3S B2665723 ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate CAS No. 552822-00-1

ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2665723
CAS No.: 552822-00-1
M. Wt: 395.48
InChI Key: WIPOGSAAJXCKTO-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate is a synthetic benzimidazole derivative characterized by a thioether-linked acetamido group and an ethyl benzoate ester. This compound integrates a 1-methyl-5-phenylimidazole core, which confers steric and electronic properties critical for biological interactions.

Structural validation of such compounds typically employs NMR, IR, and crystallography (e.g., SHELX programs for refinement) .

Properties

IUPAC Name

ethyl 4-[[2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-3-27-20(26)16-9-11-17(12-10-16)23-19(25)14-28-21-22-13-18(24(21)2)15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPOGSAAJXCKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form disulfide bonds, affecting protein structure and function.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core :

  • Compound A employs a methyl-phenyl-substituted imidazole, which increases steric bulk compared to the simpler benzimidazole in W1 or the pyrimidine-thiazole hybrid in Compound 28 . This may enhance selectivity for hydrophobic enzyme pockets .
  • The triazole-thiazole system in Compound 9c introduces additional hydrogen-bonding sites, improving binding to polar targets like α-glucosidase .

Functional Groups: The ethyl benzoate ester in Compound A and Compound 28 enhances metabolic stability compared to the carboxylic acid derivatives (e.g., Compound 3 in ), which are prone to hydrolysis . The sulfanyl acetamido group in Compound A and W1 facilitates covalent or non-covalent interactions with cysteine residues in enzymes, a feature absent in Compound 9c .

Biological Activity :

  • Compound W1 demonstrates broad-spectrum antimicrobial activity due to its nitroaryl substituent, which generates reactive oxygen species (ROS) .
  • Compound 28 ’s pyrimidine-thiazole core enables dual inhibition of Sirt2/HDAC6, critical for epigenetic regulation in cancer .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Property Compound A Compound 28 Compound W1
Molecular Weight ~439.5 g/mol 486.6 g/mol 522.5 g/mol
LogP (Predicted) 3.8 4.2 4.5
Solubility (Water) Low Very low Low
Metabolic Stability Moderate (ester) High (ester) Low (amide)
  • Lipophilicity : Compound A ’s LogP (~3.8) suggests moderate membrane permeability, intermediate between Compound 28 (higher due to pyrimidine) and W1 (amide reduces LogP) .
  • Metabolism : The ethyl ester in Compound A and 28 slows hydrolysis compared to the amide in W1 , which is more susceptible to protease cleavage .

Biological Activity

Ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize available data on its biological activity, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features an imidazole ring, which is often associated with various biological activities. Its structure can be represented as follows:

C17H20N4O2S\text{C}_{17}\text{H}_{20}\text{N}_{4}\text{O}_{2}\text{S}

This structure suggests potential interactions with biological targets, particularly enzymes and receptors involved in disease processes.

Antimicrobial Activity

Recent studies have indicated that compounds containing imidazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antimicrobial activity of various imidazole derivatives against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1.27 to 2.65 µM, demonstrating their effectiveness against multiple bacterial strains .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundMIC (µM)Bacterial Strain
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that imidazole derivatives can inhibit cancer cell proliferation effectively. For instance, compounds similar in structure to this compound demonstrated IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Table 2: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116 (colorectal)
N184.53HCT116 (colorectal)
5-FU9.99HCT116 (colorectal)

The biological activity of this compound is likely mediated through its interaction with specific biological targets such as enzymes involved in DNA synthesis and repair or metabolic pathways critical for bacterial survival and cancer cell proliferation.

Case Studies

One notable case study investigated the effects of imidazole derivatives on dihydrofolate reductase (DHFR), an essential enzyme for nucleotide synthesis in both bacteria and cancer cells. The results indicated that these derivatives could act as effective inhibitors, suggesting a dual role in antimicrobial and anticancer therapies .

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